molecular formula C16H15N3O3S B1195698 ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE

ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE

Cat. No.: B1195698
M. Wt: 329.4 g/mol
InChI Key: SXGQRQVITZAZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyridazines

Scientific Research Applications

ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with sulfur and subsequent oxidation to form the thienopyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. It may act as an allosteric modulator of receptors or enzymes, altering their activity and influencing cellular pathways. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-AMINO-3-(4-TERT-BUTYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE: A similar compound with a tert-butyl group instead of a methyl group.

    PYRAZOLO[3,4-D]PYRIDAZINE DERIVATIVES: Compounds with similar core structures but different substituents.

Uniqueness

ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 5-amino-3-(2-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-10-8-23-14(17)12(10)15(20)19(18-13)11-7-5-4-6-9(11)2/h4-8H,3,17H2,1-2H3

InChI Key

SXGQRQVITZAZLR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=CC=C3C

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=CC=C3C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE
Reactant of Route 4
ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE
Reactant of Route 5
ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE

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